
4-bromo-5-methoxy-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-5-methoxy-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide, also known as P3, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a valuable tool for researchers in various fields.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Benzenesulfonamide derivatives have been explored for their applications in photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine substituted with benzenesulfonamide units showcases the compound's high singlet oxygen quantum yield and good fluorescence properties, making it a promising Type II photosensitizer for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). This indicates the potential of benzenesulfonamide derivatives in enhancing the efficacy of PDT, a method that utilizes light and a photosensitizer to produce reactive oxygen species to kill cancer cells.
Antimicrobial and Antifungal Activities
Compounds similar to 4-bromo-5-methoxy-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide have shown significant antimicrobial and antifungal activities. A series of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, characterized by sulfonyl and acid chlorides, demonstrated considerable activity against pathogenic bacterial and fungal strains, highlighting the importance of bromo and sulfonyl groups in antimicrobial efficacy (Ranganatha et al., 2018).
Potential for Drug Development
The structural features of benzenesulfonamide derivatives, including the presence of bromo, pyridine, and sulfonyl groups, have been linked to potential drug development applications. A study synthesized methylbenzenesulfonamide CCR5 antagonists, showcasing their utility in targeting preparations for the prevention of human HIV-1 infection, indicating the potential of such compounds in therapeutic applications (Cheng De-ju, 2015).
properties
IUPAC Name |
4-bromo-5-methoxy-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-10-6-12(15)13(20-2)7-14(10)21(18,19)17-9-11-4-3-5-16-8-11/h3-8,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVNJEFDFWHAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CN=CC=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


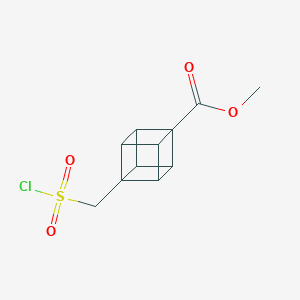

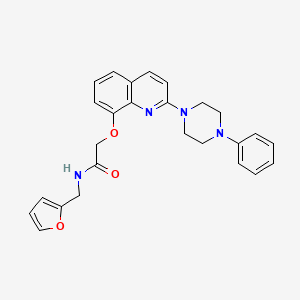

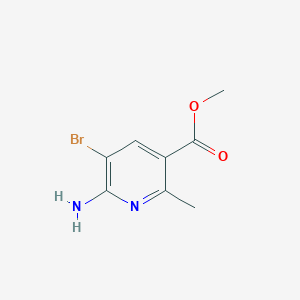

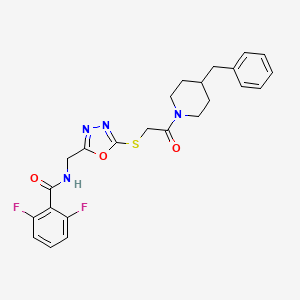

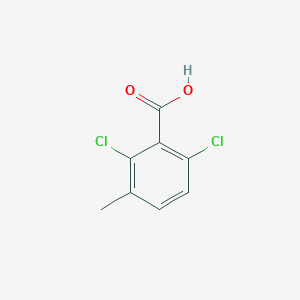
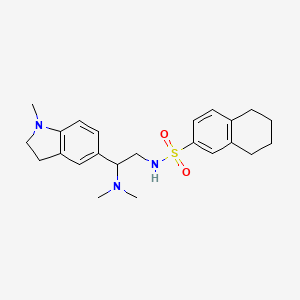

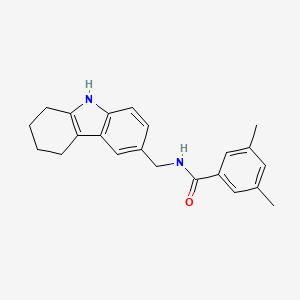
![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765535.png)